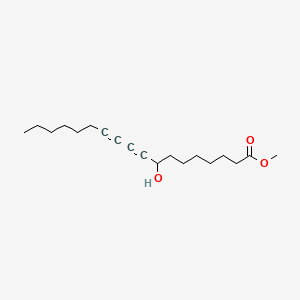

Methyl 8-hydroxy-9,11-octadecadiynoate

Description

Structure

3D Structure

Properties

CAS No. |

6084-80-6 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

methyl 8-hydroxyoctadeca-9,11-diynoate |

InChI |

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h18,20H,3-7,10-11,13-14,16-17H2,1-2H3 |

InChI Key |

SGRKZXIXJLBTED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC#CC(CCCCCCC(=O)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 8 Hydroxy 9,11 Octadecadiynoate

Total Synthesis Approaches and Strategies

Total synthesis provides a de novo route to the target molecule from simple, readily available starting materials. This approach offers maximum flexibility in introducing the required functional groups at specific positions.

Convergent and Divergent Synthetic Pathways

Convergent Synthesis: A convergent approach involves the synthesis of complex molecular fragments which are then coupled together in the final stages of the synthesis. For Methyl 8-hydroxy-9,11-octadecadiynoate, a logical convergent strategy would involve the coupling of two key fragments: a C1-C8 segment containing the hydroxyl group and a terminal alkyne, and a C9-C18 segment containing a haloalkyne.

A well-established method for coupling a terminal alkyne with a haloalkyne is the Cadiot-Chodkiewicz coupling, which utilizes a copper(I) salt catalyst in the presence of an amine base to form an unsymmetrical 1,3-diyne. wikipedia.orgalfa-chemistry.comrsc.org

Fragment A (C1-C8): Methyl 8-hydroxyoct-9-ynoate. This fragment can be synthesized from a suitable starting material like 7-oxooctanoic acid. The ketone can be converted to a terminal alkyne, and the carboxylic acid can be esterified.

Fragment B (C9-C18): 1-Bromo-oct-1-yne. This can be prepared from a corresponding terminal alkyne, such as 1-octyne, through reaction with a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a silver catalyst. wikipedia.org

The final coupling step would then be performed under Cadiot-Chodkiewicz conditions to yield the desired product.

Divergent Synthesis: A divergent approach begins with a common precursor, which is then elaborated through a series of reactions to introduce the desired functionalities. A potential starting material could be a long-chain fatty acid ester like methyl stearate. The synthesis would involve the regioselective introduction of the hydroxyl group at C-8, followed by the formation of the diyne moiety at C-9 and C-11. This would likely involve multiple steps of oxidation, elimination, and coupling reactions.

| Strategy | Description | Key Reactions | Advantages | Disadvantages |

| Convergent | Two complex fragments are synthesized separately and then joined. | Cadiot-Chodkiewicz Coupling | Higher overall yield, easier purification of intermediates. | Requires synthesis of two complex fragments. |

| Divergent | A single starting material is progressively modified. | Regioselective C-H activation, elimination, and coupling reactions. | Fewer total steps might be possible if efficient reactions are found. | Lower overall yield due to long linear sequence, potential for side reactions. |

Stereoselective and Regioselective Synthesis Techniques

Stereoselective Synthesis: The hydroxyl group at the C-8 position represents a chiral center. Achieving high stereoselectivity is crucial for producing a single enantiomer of the target molecule.

One effective method for establishing the stereochemistry at the hydroxyl group is through the asymmetric reduction of a ketone precursor, methyl 8-oxo-9,11-octadecadiynoate. The Corey-Itsuno reduction, which employs an oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org The choice of the chiral catalyst determines which enantiomer of the alcohol is formed.

Regioselective Synthesis: Regioselectivity, ensuring the functional groups are at the correct positions, is another critical aspect.

Hydroxylation at C-8: While challenging through traditional chemical methods on a long alkyl chain, biocatalysis offers a highly regioselective alternative. Cytochrome P450 enzymes, particularly from the CYP153A family, are known to hydroxylate long-chain fatty acids at specific terminal or sub-terminal positions. caltech.edursc.orgresearchgate.net Engineered P450 enzymes could potentially be developed to selectively hydroxylate the C-8 position of an 18-carbon chain. Fungal peroxygenases also show high efficiency in the regioselective hydroxylation of linear alkanes. nih.gov

Diyne formation at C-9,11: The regioselectivity of the diyne formation is inherently controlled in the convergent synthesis approach by the structure of the chosen fragments. In a divergent approach, it would require the sequential introduction of two triple bonds, for instance, through a series of elimination and coupling reactions on a di-functionalized precursor.

Semisynthetic Routes from Precursor Compounds

Semisynthesis utilizes naturally occurring compounds as starting materials. A promising precursor for this compound is ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the major component of castor oil. chemistryviews.org Methyl ricinoleate (B1264116) already possesses an 18-carbon backbone, a methyl ester, and a hydroxyl group. researchgate.netresearchgate.net

A possible, though complex, synthetic route could involve:

Protection of the hydroxyl group at C-12 of methyl ricinoleate.

Oxidative cleavage of the double bond at C-9 to yield two shorter fragments.

Modification of the fragment containing the methyl ester to introduce a terminal alkyne at what was C-9.

Elongation of this fragment to re-form the 18-carbon chain, incorporating the second alkyne and the hydroxyl group at the desired C-8 position.

This could involve coupling with a suitably functionalized second fragment.

Given the complexity of shifting the existing functional groups, a more practical semisynthetic approach might still rely on cleaving the natural fatty acid and using the resulting fragments as building blocks in a convergent synthesis, thereby leveraging a renewable feedstock.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The efficiency of the proposed synthetic routes, particularly the key carbon-carbon bond-forming reactions, is highly dependent on the reaction conditions. The Sonogashira and Cadiot-Chodkiewicz couplings are central to the formation of the diyne moiety. Optimization of these reactions is critical for achieving high yields.

The table below outlines typical parameters that can be optimized for a Sonogashira-type coupling reaction, which is closely related to the Cadiot-Chodkiewicz coupling. kaust.edu.saresearchgate.netresearchgate.netacs.orgnih.gov

| Parameter | Options | Effect on Reaction |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) salts (e.g., CuI, CuBr) | The choice of metal and ligands affects catalytic activity, stability, and substrate scope. |

| Base | Amines (e.g., triethylamine, piperidine, diisopropylamine) | The base is required to deprotonate the terminal alkyne and neutralize the HX formed. Its strength and steric bulk can influence reaction rates. |

| Solvent | Aprotic polar solvents (e.g., DMF, THF), alcohols (e.g., methanol) | Solvent polarity and coordinating ability can affect catalyst solubility and stability, influencing reaction efficiency. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. |

| Additives | Ligands (e.g., phosphines), co-catalysts | Additives can stabilize the catalyst, prevent side reactions (like homocoupling), and improve yields. |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact.

Use of Renewable Feedstocks: Semisynthetic routes starting from plant-derived fatty acids like ricinoleic acid from castor oil align with this principle. chemistryviews.org

Biocatalysis: The use of enzymes, such as P450 monooxygenases or other hydroxylases, for regioselective C-H hydroxylation operates under mild, aqueous conditions, offering a green alternative to traditional chemical oxidants. nih.govuni-stuttgart.deresearchgate.netmdpi.comnih.gov

Atom Economy: Convergent syntheses are often more atom-economical than long linear syntheses. Reactions like the Cadiot-Chodkiewicz coupling have good atom economy.

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives can significantly reduce the environmental footprint. neuroquantology.comsigmaaldrich.comresearchgate.netwikipedia.orgkpl.gov

| Green Solvent Type | Examples | Potential Application in Synthesis |

| Bio-based | Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | As reaction media for coupling or functional group transformations. |

| Ionic Liquids | Imidazolium or pyridinium (B92312) salts | Can serve as both solvent and catalyst in certain reactions. |

| Supercritical Fluids | Supercritical CO₂ | Useful for extractions and purifications, reducing the need for organic solvents. |

| Water | H₂O | Ideal for biocatalytic steps and certain coupling reactions if suitable catalysts are used. |

By carefully selecting starting materials, reaction types, and solvents, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemical Transformations and Mechanistic Reactivity of Methyl 8 Hydroxy 9,11 Octadecadiynoate

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group at the C-8 position is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of Methyl 8-hydroxy-9,11-octadecadiynoate is expected to readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides under standard conditions. Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) is typically employed for reactions with carboxylic acids, driving the equilibrium towards the ester product. More reactive acylating agents like acid anhydrides and acyl chlorides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct, would also yield the corresponding ester.

Etherification: Ether formation can be accomplished through several methods. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide, is a probable route. Additionally, acid-catalyzed dehydration with another alcohol could lead to ether formation, although this method can be less specific. Lewis acid-catalyzed propargylic etherification from alcohols has also been reported for similar systems. nih.gov

| Reaction Type | Reagents | Expected Product |

| Esterification | Acetic Anhydride, Pyridine | Methyl 8-acetoxy-9,11-octadecadiynoate |

| Etherification | Sodium Hydride, Methyl Iodide | Methyl 8-methoxy-9,11-octadecadiynoate |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, Methyl 8-oxo-9,11-octadecadiynoate. A variety of oxidizing agents can achieve this transformation. chemguide.co.ukmasterorganicchemistry.comlibretexts.orglibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (oxalyl chloride, DMSO, triethylamine) would be effective in stopping the oxidation at the ketone stage. libretexts.orgorganicchemistrytutor.com Stronger oxidizing agents, such as chromic acid (generated from sodium dichromate and sulfuric acid), would also yield the ketone, as further oxidation is not possible without breaking carbon-carbon bonds. chemguide.co.uk

Reduction: While the hydroxyl group itself is not reducible, its conversion to other functional groups can be followed by reduction. For instance, if the hydroxyl group were first converted to a leaving group (e.g., a tosylate), it could be reductively removed. However, the primary focus of reduction studies on a molecule like this would likely be on the diynoate moiety.

| Reaction Type | Reagents | Expected Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | Methyl 8-oxo-9,11-octadecadiynoate |

| Oxidation | Sodium Dichromate, Sulfuric Acid | Methyl 8-oxo-9,11-octadecadiynoate |

Reactivity of the Diynoate Moiety

The conjugated diyne system is an electron-rich and highly reactive part of the molecule, making it amenable to a wide range of transformations.

Alkyne Metathesis and Cross-Coupling Reactions

Alkyne Metathesis: This powerful reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. wikipedia.org For this compound, an intramolecular ring-closing alkyne metathesis (RCAM) is unlikely due to the structure. However, it could undergo intermolecular cross-metathesis with other alkynes, leading to a variety of new diyne-containing molecules. acs.orgnih.govnih.govorganic-chemistry.org

Cross-Coupling Reactions: The diyne moiety can participate in various cross-coupling reactions. The Cadiot-Chodkiewicz coupling, for example, allows for the reaction of a terminal alkyne with a 1-haloalkyne, which could be a potential transformation if one of the alkynes in the diyne system were functionalized. organic-chemistry.org Other important reactions include Sonogashira, Glaser, and Hay couplings, which are fundamental for the synthesis and modification of polyynes. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Catalyst/Reagents | Potential Application |

| Alkyne Metathesis | Schrock or Grubbs-type catalysts | Synthesis of novel polyynes |

| Cadiot-Chodkiewicz | Copper(I) salt, amine base | Coupling with terminal alkynes |

| Sonogashira Coupling | Palladium catalyst, copper co-catalyst | Coupling with aryl/vinyl halides |

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

Diels-Alder Reaction: Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. wikipedia.orgchemistrysteps.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The diyne system in this compound could potentially react with a diene across one of its triple bonds to yield a highly functionalized cyclohexadiene derivative. The reactivity could be influenced by the electronic nature of the substituents on the diene.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to an alkyne is a cornerstone of "click chemistry." nih.govorganic-chemistry.orgwikipedia.orgsigmaaldrich.comlumiprobe.com While the classic copper-catalyzed reaction is most efficient with terminal alkynes, ruthenium-catalyzed versions can be effective for internal alkynes. sigmaaldrich.com Thus, the diyne moiety could potentially undergo a double cycloaddition with azides to form bis-triazoles.

| Reaction Type | Reactant | Expected Product Class |

| Diels-Alder | 1,3-Butadiene | Substituted cyclohexadiene |

| Click Chemistry | Benzyl Azide | Bis-triazole adduct |

Hydrogenation and Hydration Studies

Hydrogenation: The triple bonds of the diyne system can be fully or partially hydrogenated. Complete hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere would saturate the diyne to the corresponding alkane. nih.gov Partial hydrogenation is also possible and synthetically valuable. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would selectively reduce the alkynes to cis-alkenes. google.com Dissolving metal reduction (e.g., sodium in liquid ammonia) would be expected to produce trans-alkenes.

Hydration: The addition of water across the triple bonds, known as hydration, can also be achieved. rsc.orglibretexts.org This reaction is typically catalyzed by mercury(II) salts in acidic conditions and follows Markovnikov's rule, leading to the formation of a ketone via an enol intermediate. libretexts.org For a conjugated diyne, the regioselectivity of hydration can be complex, potentially yielding a mixture of diketones or enones. Gold-catalyzed hydration of diynes has also been shown to be an effective method. acs.orgresearchgate.net

| Reaction Type | Catalyst/Reagents | Expected Product |

| Full Hydrogenation | Pd/C, H₂ | Methyl 8-hydroxyoctadecanoate |

| Partial Hydrogenation | Lindlar's Catalyst, H₂ | Methyl 8-hydroxy-9,11-octadecadienoate (cis,cis) |

| Hydration | HgSO₄, H₂SO₄, H₂O | Mixture of diketones/enones |

Transesterification and Saponification of the Methyl Ester

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and saponification. These transformations are fundamental in modifying the ester functionality and have been extensively studied for various fatty acid methyl esters.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of a catalyst. youtube.com The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the product. youtube.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. youtube.comresearchgate.net This facilitates nucleophilic attack by an alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. youtube.com The general mechanism for acid-catalyzed transesterification is a sequence of reversible steps. aocs.org

Base-Catalyzed Transesterification: Base catalysts, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), deprotonate the alcohol to form a more potent alkoxide nucleophile. youtube.com The alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Elimination of the methoxide ion results in the formation of the new ester. aocs.org Base-catalyzed reactions are generally faster than acid-catalyzed ones but are sensitive to the presence of free fatty acids, which can lead to soap formation. springboardbiodiesel.com

The presence of the hydroxyl group at the C-8 position and the diyne system in this compound can influence the reaction conditions. The hydroxyl group may require protection in some cases to prevent side reactions, although under controlled conditions, selective transesterification of the ester is achievable.

Interactive Data Table: Comparison of Transesterification Methods

| Catalyst Type | General Conditions | Advantages | Disadvantages |

| Acid | Excess alcohol, strong acid (e.g., H₂SO₄), heat | Tolerant to free fatty acids and water | Slower reaction rates, often requires higher temperatures |

| Base | Anhydrous alcohol, strong base (e.g., NaOCH₃), mild temperatures | Fast reaction rates, high conversion | Sensitive to free fatty acids and water (soap formation) |

Saponification: This is the hydrolysis of the ester under basic conditions to produce a carboxylate salt and an alcohol. youtube.comyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com The subsequent elimination of the methoxide ion yields the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. youtube.comyoutube.com This final acid-base step is essentially irreversible and drives the reaction to completion. youtube.com Acidification of the carboxylate salt will then yield the free carboxylic acid, 8-hydroxy-9,11-octadecadiynoic acid.

Novel Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, novel derivatives can be synthesized by targeting its functional groups. Such studies are crucial for identifying pharmacophores and optimizing biological activity. mdpi.comnih.gov

Modification of the Hydroxyl Group:

Esterification and Etherification: The secondary hydroxyl group at C-8 can be esterified with various carboxylic acids or converted to ethers. These modifications can alter the lipophilicity and steric properties of the molecule, which can influence its interaction with biological targets.

Oxidation: Oxidation of the secondary alcohol to a ketone would introduce a new carbonyl group, potentially altering the molecule's hydrogen bonding capacity and conformation.

Modification of the Diyne System:

Partial or Complete Reduction: The conjugated diyne system can be selectively reduced to the corresponding (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated diene, or fully saturated to an alkane. This allows for the investigation of the role of unsaturation and geometry in biological activity.

Cycloaddition Reactions: The diyne moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to introduce cyclic structures into the molecule. This can rigidify the carbon chain and introduce new stereocenters.

Modification of the Methyl Ester:

Amide Formation: The methyl ester can be converted to a variety of primary, secondary, or tertiary amides via aminolysis. This introduces a hydrogen bond donor/acceptor group and can significantly impact the molecule's polarity and biological properties.

Reduction to an Alcohol: The ester can be reduced to a primary alcohol, which can then be further derivatized.

Interactive Data Table: Proposed Derivatization Strategies for SAR Studies

| Target Functional Group | Proposed Reaction | Potential New Functional Group | Rationale for SAR Study |

| Hydroxyl Group | Esterification | Ester | Modify lipophilicity and steric bulk |

| Oxidation | Ketone | Alter hydrogen bonding and conformation | |

| Diyne System | Catalytic Hydrogenation | Diene or Alkane | Investigate the role of unsaturation and geometry |

| Cycloaddition | Cyclic Adduct | Introduce conformational rigidity | |

| Methyl Ester | Aminolysis | Amide | Introduce hydrogen bonding capabilities and alter polarity |

| Reduction | Primary Alcohol | Provide a new site for further derivatization |

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The rates and outcomes of the chemical transformations of this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics:

Transesterification: The rate of transesterification is influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol. Base-catalyzed reactions generally exhibit faster kinetics than acid-catalyzed ones due to the higher nucleophilicity of the alkoxide ion.

Saponification: The saponification reaction is typically a second-order reaction, with the rate being dependent on the concentrations of both the ester and the hydroxide ion.

Reactions of the Diyne System: The kinetics of reactions involving the diyne system, such as hydrogenation or cycloaddition, will depend on the specific reagents and catalysts used. The conjugated nature of the diynes can influence the regioselectivity and stereoselectivity of these reactions. rsc.org For electrophilic additions, the formation of a stabilized carbocation intermediate would be a key factor in determining the reaction pathway and rate. youtube.com

Thermodynamic Considerations:

Transesterification: Transesterification is a reversible process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products. Using a large excess of the reactant alcohol can shift the equilibrium to favor the product.

Diyne Reactions: In addition reactions to the diyne system, the relative stabilities of the possible products will determine the thermodynamic outcome. For example, in partial hydrogenation, the formation of the more stable conjugated diene isomer would be thermodynamically favored. youtube.com The choice of catalyst and reaction conditions can often be used to control whether the kinetic or thermodynamic product is the major isomer formed. youtube.com

Sophisticated Spectroscopic and Analytical Characterization of Methyl 8 Hydroxy 9,11 Octadecadiynoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Methyl 8-hydroxy-9,11-octadecadiynoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for establishing the molecule's stereochemistry.

Two-dimensional NMR experiments are critical for mapping the connectivity of atoms within the molecule. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be instrumental in tracing the proton-proton connectivities along the two aliphatic chains on either side of the central functional groups. For instance, the signal for the proton at the hydroxyl-bearing C8 position would show a correlation to the protons on C7.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each carbon atom that bears protons. The distinct chemical environments of the methoxy (B1213986) group, the carbons adjacent to the ester and hydroxyl groups, and the sp³-hybridized carbons of the alkyl chains would be clearly identified.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. For a long-chain molecule like this, NOESY can help understand the folding of the alkyl chains.

The expected correlations from these 2D NMR experiments are summarized in the table below.

| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |

| COSY | Maps ³J(H,H) couplings | Correlations between adjacent protons along the C2-C7 and C13-C18 alkyl chains. Correlation between H8 and H7 protons. |

| HSQC | Maps ¹J(H,C) couplings | Direct correlation of each proton signal to its attached carbon signal (e.g., -OCH₃, -CH(OH)-, aliphatic -CH₂- groups). |

| HMBC | Maps ²⁻³J(H,C) couplings | -OCH₃ protons to C1 (carbonyl). H2 protons to C1 and C3. H8 proton to C7, C9, and C10. |

| NOESY | Maps through-space H-H proximity | Correlations between protons on adjacent carbons and potentially between protons on chain segments that fold near each other. |

The C8 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R or S). Standard NMR techniques cannot distinguish between enantiomers. Chiral NMR spectroscopy, often involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), would be required to determine the enantiomeric purity or absolute configuration.

A significant structural feature of the molecule is the conjugated diyne (C≡C-C≡C) system. This functionality creates a strong magnetic anisotropy. The circulation of π-electrons in the triple bonds under an applied magnetic field generates a local induced magnetic field. This effect causes protons located in the "shielding cone" (along the axis of the triple bonds) to shift to a higher field (lower ppm), while protons in the "deshielding zone" (perpendicular to the axis) shift to a lower field. The protons on carbons adjacent to the diyne system (e.g., at C8 and C13) would experience the most pronounced anisotropic effects, influencing their chemical shifts.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₉H₃₀O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. HRMS is also invaluable for impurity profiling, capable of detecting and identifying trace-level byproducts or contaminants.

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's structure. For long-chain fatty acid esters, several characteristic fragmentation pathways are expected. mdpi.comresearchgate.net

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is common.

McLafferty Rearrangement: This is a characteristic fragmentation for esters, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage at the Hydroxyl Group: The presence of the hydroxyl group at C8 provides a specific site for fragmentation. Cleavage of the C7-C8 and C8-C9 bonds would be expected, yielding fragment ions that pinpoint the location of the -OH group.

Cleavage around the Diyne System: The rigid diyne moiety also influences fragmentation, with cleavages often occurring at the weaker bonds adjacent to the sp-hybridized carbons.

A summary of expected key fragmentations is provided below.

| Fragmentation Type | Description | Expected Fragment Ions (m/z) |

| α-Cleavage (at C2-C3) | Loss of an alkyl radical from the chain. | [M - C₁₅H₂₉]⁺ |

| Cleavage at C-O Bond | Loss of the methoxy group. | [M - OCH₃]⁺ |

| Cleavage at Hydroxyl Group | Cleavage of the C7-C8 bond. | Ions corresponding to both sides of the cleavage. |

| Cleavage at Hydroxyl Group | Cleavage of the C8-C9 bond. | Ions corresponding to both sides of the cleavage. |

| Dehydration | Loss of a water molecule from the molecular ion. | [M - H₂O]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation.

FTIR Spectroscopy: Would be expected to show strong absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and the C-O stretches. The C≡C triple bond stretches in non-symmetrical diynes can be weak or absent in the IR spectrum. An FTIR spectrum for the related compound methyl (9E,11E)-8-hydroxy-9,11-octadecadienoate shows characteristic absorptions for these groups. nist.gov

Raman Spectroscopy: This technique is particularly sensitive to symmetric, non-polar bonds. Therefore, the C≡C stretching modes of the diyne system, which are often weak in FTIR, are expected to give a strong and sharp signal in the Raman spectrum. nih.gov This signal typically appears in a relatively "silent" region of the spectrum for biological molecules (around 2100-2260 cm⁻¹), making it a distinctive marker for the diyne moiety. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| O-H (Alcohol) | Stretching | ~3600-3200 (broad) | Weak |

| C-H (sp³) | Stretching | ~2960-2850 | Strong |

| C=O (Ester) | Stretching | ~1740 | Moderate to Weak |

| C≡C (Diyne) | Stretching | ~2260-2100 (often weak) | Strong |

| C-O (Ester/Alcohol) | Stretching | ~1250-1000 | Moderate |

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing unequivocal proof of atomic connectivity, configuration, and conformation. wikipedia.orgnih.govnih.gov However, this technique requires a high-quality single crystal. Long-chain, flexible molecules like this compound are often difficult to crystallize as they tend to remain oils or waxy solids at room temperature.

To overcome this challenge, a common strategy is to prepare a derivative of the molecule that has a higher propensity for crystallization. For example, introducing an aromatic group (e.g., forming a p-bromobenzoate ester of the C8 hydroxyl group) can facilitate crystal packing through π-stacking interactions and provides a heavy atom for easier phase determination. Alternatively, co-crystallization with another molecule that forms strong intermolecular interactions (like hydrogen bonds) can also promote the formation of a suitable co-crystal. To date, no crystal structure for this compound or its derivatives has been reported in the public domain.

Hyphenated Techniques in Analytical Chemistry for Purity and Isomer Analysis

The unequivocal structural elucidation and purity assessment of "this compound" necessitates the use of sophisticated hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, provide the high resolution and sensitivity required to analyze complex mixtures and differentiate between closely related isomers. For a molecule with multiple functional groups and stereochemical possibilities like "this compound," techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For "this compound," derivatization is often a prerequisite to increase its volatility and thermal stability for GC analysis. The hydroxyl group is typically converted to a trimethylsilyl (B98337) (TMS) ether or other suitable derivative. The derivatized analyte is then introduced into the GC, where it is separated from impurities based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The purity of a "this compound" sample can be determined by the presence of a single, sharp chromatographic peak. Any additional peaks would indicate the presence of impurities, which can be identified by their unique mass spectra. Isomeric analysis, particularly of geometric isomers of the diyne system or positional isomers of the hydroxyl group, can be challenging with standard GC columns. However, specialized capillary columns with specific stationary phases can often achieve separation of certain isomers. The mass spectra of isomers are often very similar, but subtle differences in fragment ion abundances can sometimes be used for differentiation.

Table 1: Illustrative GC-MS Data for Derivatized this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity (%) |

| 15.2 | 309, 237, 195, 129 | TMS-derivatized this compound | 98.5 |

| 14.8 | 309, 251, 181 | Isomeric Impurity (e.g., positional isomer) | 1.0 |

| 16.1 | 295, 223 | Related Substance (e.g., oxidation product) | 0.5 |

Note: This data is illustrative and represents a hypothetical analysis. Actual fragmentation patterns and retention times would depend on the specific derivatization agent and GC-MS conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for compounds that are thermally labile or non-volatile, even after derivatization. LC-MS can often analyze "this compound" in its native form. The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, with a nonpolar stationary phase and a polar mobile phase, is commonly employed for fatty acid derivatives.

One of the significant advantages of LC-MS is its versatility in handling a wide range of analytes and its ability to be coupled with various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These soft ionization techniques often result in a prominent molecular ion peak, which is crucial for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) capabilities in modern LC-MS systems allow for the fragmentation of selected ions, providing valuable structural information for the identification of unknown impurities and the differentiation of isomers. The fragmentation patterns can help to pinpoint the location of the hydroxyl group and the triple bonds.

For complex isomeric mixtures of hydroxy fatty acids, LC-MS has demonstrated superior separation capabilities. Different isomers often exhibit slightly different polarities, leading to distinct retention times on the LC column. By carefully optimizing the chromatographic conditions, it is possible to resolve positional and geometric isomers.

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Dependent on fragmentation of specific isomers |

Note: These parameters are representative and would require optimization for the specific instrument and analytical goals.

Biological Activities and Molecular Mechanisms of Methyl 8 Hydroxy 9,11 Octadecadiynoate

Investigation of Cellular and Subcellular Targets

There is currently no available research identifying the specific cellular or subcellular targets of Methyl 8-hydroxy-9,11-octadecadiynoate.

Modulation of Enzyme Activities and Biochemical Pathways (In Vitro Studies)

No in vitro studies detailing the modulation of enzyme activities or biochemical pathways by this compound have been found in the public domain.

Antiproliferative and Cytotoxic Effects in Non-Clinical Cell Lines (Excluding Human Clinical Data)

Information regarding the antiproliferative and cytotoxic effects of this compound in non-clinical cell lines is not available in the reviewed literature.

Immunomodulatory Properties and Mechanisms (In Vitro/Animal Models)

There is no published research on the immunomodulatory properties or the underlying mechanisms of this compound in either in vitro or animal models.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding studies and analyses of ligand-target interactions for this compound are not documented in available scientific resources.

Signaling Pathway Perturbations and Transcriptomic Analyses (In Vitro/Animal Models)

There is a lack of data on how this compound may perturb signaling pathways, and no transcriptomic analyses in in vitro or animal models have been reported.

Investigation in Animal Models for Proof-of-Concept Efficacy (Excluding Human Clinical Data)

No studies using animal models to establish proof-of-concept efficacy for this compound have been identified.

Pharmacodynamic Markers in Animal Systems

There is no available data from animal studies regarding the pharmacodynamic markers for this compound. Research in this area would be necessary to understand the compound's effects on physiological and biochemical processes in a living organism.

Structure-Activity Relationship (SAR) Studies for Biological Potency

No structure-activity relationship (SAR) studies have been published for this compound. Such studies are crucial for understanding how modifications to its chemical structure, such as altering the position of the hydroxyl group or the length of the carbon chain, would impact its biological activity.

Biosynthetic Pathways and Metabolic Fate of Methyl 8 Hydroxy 9,11 Octadecadiynoate

Enzymes and Genes Involved in Natural Biosynthesis

There is currently no scientific literature identifying the specific enzymes or genes responsible for the biosynthesis of Methyl 8-hydroxy-9,11-octadecadiynoate. Research into the genetic and enzymatic basis of its production in any organism has not been published.

Precursor Incorporation and Elucidation of Biosynthetic Intermediates

Information regarding the precursor molecules that are incorporated to form this compound is not available. Consequently, the biosynthetic intermediates leading to the formation of this compound have not been elucidated.

Regulation of Biosynthesis in Producing Organisms

The regulatory mechanisms controlling the potential biosynthesis of this compound in any producing organism are unknown. There are no studies detailing the factors that might induce or suppress its production.

Metabolic Transformation Pathways in Biological Systems (In Vivo Animal Studies, In Vitro Enzyme Studies)

There is a lack of data from in vivo animal studies or in vitro enzyme assays that describe the metabolic transformation pathways of this compound. How biological systems might modify this compound remains uninvestigated.

Catabolism and Degradation Routes

The catabolic and degradation pathways of this compound have not been documented. Research on how this compound is broken down and eliminated by biological systems is not currently available.

Applications in Advanced Materials Science and Chemical Synthesis

Utilization as a Monomer or Precursor in Polymer Synthesis

The unique molecular structure of Methyl 8-hydroxy-9,11-octadecadiynoate, which features a hydroxyl group, a long aliphatic chain, and a conjugated diyne system, makes it a valuable candidate as a monomer or precursor for the synthesis of novel polymers. The presence of both a hydroxyl and an ester group allows for its incorporation into polyesters and other condensation polymers.

The diyne functionality is of particular interest as it can undergo polymerization through various methods, including oxidative coupling and topochemical polymerization, to create highly conjugated and potentially conductive or light-emitting polymers. The resulting polymers would possess a unique combination of properties derived from the long fatty acid chain, such as flexibility and solubility in organic solvents, along with the electronic and optical properties of the poly-diyne backbone.

Research into the polymerization of similar long-chain acetylenic fatty acid esters has shown that the resulting polymers can exhibit interesting thermal and mechanical properties. The specific arrangement of the diyne units in polymers derived from this compound could lead to materials with tailored characteristics for applications in organic electronics, sensors, or advanced coatings.

Table 1: Potential Polymerization Reactions of this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Type | Key Features of Resulting Polymer |

| Condensation Polymerization | Hydroxyl (-OH), Methyl Ester (-COOCH₃) | Polyesters, Polyamides (with co-monomers) | Biodegradability, flexibility, processability |

| Oxidative Coupling | Diyne (-C≡C-C≡C-) | Polydiacetylenes | Conjugated backbone, chromic properties |

| Cycloaddition Reactions | Diyne (-C≡C-C≡C-) | Cross-linked polymers, functional networks | Thermal stability, mechanical strength |

| Radical Polymerization | Diyne (-C≡C-C≡C-) (with suitable initiators) | Vinyl-type polymers with pendant fatty acid chains | Tunable solubility, film-forming properties |

Role in the Development of Bio-based Lubricants or Surfactants

The development of biodegradable and renewable lubricants and surfactants is a significant area of research aimed at reducing environmental impact. Fatty acid methyl esters, in general, are known to be excellent feedstocks for the production of such "green" chemicals. This compound, being derived from a fatty acid, fits well within this category.

The long hydrocarbon chain of the molecule imparts hydrophobicity, a key characteristic for lubricant performance, while the hydroxyl and ester groups can provide polarity, which is important for surface adhesion and film formation. The presence of the diyne unit could offer a site for further chemical modification to enhance lubricant properties, such as oxidative stability or load-bearing capacity, through reactions like hydrogenation or addition of stabilizing moieties.

In the context of surfactants, the amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic head (ester and hydroxyl groups), suggests its potential utility. The molecule could self-assemble at interfaces, reducing surface tension and enabling the formation of emulsions or micelles. The rigid diyne portion of the chain might influence the packing of the surfactant molecules at interfaces, potentially leading to the formation of unique aggregate structures with specialized applications in drug delivery or formulation science.

Application as a Building Block for Complex Organic Molecules

In the realm of organic synthesis, molecules with multiple, distinct functional groups are highly valued as versatile building blocks for the construction of more complex chemical structures. This compound possesses a hydroxyl group, a conjugated diyne system, and a methyl ester, each of which can be selectively targeted with a wide array of chemical transformations.

The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile in esterification or etherification reactions. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The conjugated diyne system is particularly reactive and can participate in a variety of reactions, including:

Cycloaddition reactions: such as the Diels-Alder or [2+2] cycloadditions, to form complex cyclic structures.

Coupling reactions: like the Sonogashira or Glaser coupling, to extend the conjugated system or link to other molecular fragments.

Reduction: selective hydrogenation of the triple bonds to yield dienes or fully saturated alkanes.

Addition reactions: with a variety of reagents across the triple bonds to introduce new functional groups.

This rich chemical reactivity makes this compound a potentially valuable starting material for the synthesis of natural products, pharmaceuticals, and other fine chemicals that contain long-chain carbon frameworks with specific stereochemistry and functionality.

Integration into Nanomaterials or Functionalized Surfaces

The functionalization of surfaces and the development of novel nanomaterials are at the forefront of materials science. The unique structure of this compound makes it an interesting candidate for these applications. The long aliphatic chain can provide a van der Waals driving force for self-assembly on surfaces, while the terminal ester or the hydroxyl group can act as an anchor to bind to specific substrates.

The diyne functionality offers a powerful tool for creating robust and well-defined surface modifications. For instance, monolayers of this compound could be assembled on a surface and then polymerized in-situ via UV irradiation or other methods to create a highly stable, cross-linked organic thin film. Such films could be used to alter the surface properties of materials, for example, to create hydrophobic or biocompatible coatings.

In the context of nanomaterials, this compound could be used as a capping agent to stabilize nanoparticles, preventing their aggregation and controlling their growth. The diyne units on the surface of the capped nanoparticles could then be used as handles for further functionalization, allowing for the attachment of biomolecules, fluorescent dyes, or other targeting ligands. This would enable the creation of multifunctional nanoparticles for applications in bioimaging, diagnostics, and targeted drug delivery.

Potential in Analytical Reagents or Chromatographic Stationary Phases

In the field of analytical chemistry, there is a continuous need for new reagents and materials that can improve the selectivity and sensitivity of analytical methods. The specific chemical properties of this compound suggest its potential in this area.

The diyne functionality can react with specific analytes, making it a potential derivatizing agent for enhancing the detection of certain compounds in techniques like mass spectrometry or fluorescence spectroscopy. For example, the diyne could react with azide-containing molecules via a "click" reaction, a highly efficient and specific chemical transformation.

Furthermore, the molecule could be used to create novel stationary phases for chromatography. By chemically bonding this compound to a solid support like silica (B1680970) gel, a new chromatographic material with unique separation properties could be developed. The combination of the long hydrophobic chain and the polar functional groups (hydroxyl and ester) could provide a mixed-mode separation mechanism, allowing for the separation of a wide range of analytes. The diyne moiety could also offer specific interactions with certain classes of molecules, leading to enhanced selectivity in chromatographic separations.

Table 2: Summary of Potential Applications and Key Enabling Features

| Application Area | Key Molecular Feature(s) | Potential Function |

| Advanced Materials Science | ||

| Polymer Synthesis | Hydroxyl, Methyl Ester, Diyne | Monomer, Precursor |

| Bio-based Lubricants | Long Aliphatic Chain, Polar Groups | Lubricity, Surface Adhesion |

| Bio-based Surfactants | Amphiphilic Nature | Emulsification, Micelle Formation |

| Nanomaterials | Long Aliphatic Chain, Functional Groups | Capping Agent, Surface Ligand |

| Functionalized Surfaces | Diyne, Anchor Groups | Self-Assembly, In-situ Polymerization |

| Chemical Synthesis | ||

| Complex Molecule Synthesis | Multiple Functional Groups | Versatile Building Block |

| Analytical Chemistry | ||

| Analytical Reagents | Diyne Functionality | Derivatizing Agent |

| Chromatographic Phases | Hydrophobic and Polar Moieties | Selective Separation Media |

Theoretical and Computational Chemistry Studies on Methyl 8 Hydroxy 9,11 Octadecadiynoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations would be fundamental in elucidating the electronic properties and intrinsic reactivity of Methyl 8-hydroxy-9,11-octadecadiynoate. Methods such as Density Functional Theory (DFT) could be employed to determine key electronic descriptors.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Predicted Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. |

| Electron Density Distribution | Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. The diyne and ester functionalities are expected to be key sites for electrophilic and nucleophilic attacks, respectively. |

| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions prone to non-covalent interactions and electrophilic or nucleophilic attack. |

| Atomic Charges | Calculation of partial atomic charges would quantify the charge distribution across the molecule, providing insights into its polarity and intermolecular interactions. |

These calculations would offer a foundational understanding of the molecule's stability and potential reaction pathways.

Molecular Dynamics Simulations of Conformational Landscape

Due to its long carbon chain, this compound possesses significant conformational flexibility. Molecular dynamics (MD) simulations in various solvent environments would be crucial to explore its conformational landscape.

MD simulations could reveal the predominant shapes the molecule adopts in solution, the stability of different conformers, and the intramolecular interactions (such as hydrogen bonding involving the hydroxyl group) that govern its three-dimensional structure. Understanding the accessible conformations is a prerequisite for studying its interactions with biological targets.

In Silico Docking Studies with Biological Macromolecules

In silico docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger biological macromolecule, such as a protein or enzyme. Given the structural similarities of long-chain fatty acid derivatives to known bioactive molecules, docking studies could hypothesize potential biological targets for this compound.

Table 2: Potential Protein Targets for In Silico Docking of this compound

| Protein Class | Rationale for Investigation |

| Cyclooxygenases (COX-1 and COX-2) | Many fatty acid derivatives are substrates or inhibitors of these enzymes, which are involved in inflammation. |

| Lipoxygenases (LOX) | These enzymes are also involved in the metabolism of polyunsaturated fatty acids and play roles in inflammatory pathways. |

| Fatty Acid Binding Proteins (FABPs) | These proteins are responsible for the transport of fatty acids within cells. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | These are nuclear receptors that are activated by fatty acids and their derivatives, regulating gene expression involved in metabolism and inflammation. |

Successful docking studies would predict the binding mode and estimate the binding affinity, providing a basis for experimental validation of its biological activity.

Prediction of Spectroscopic Properties Using Computational Methods

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Information |

| Infrared (IR) Spectroscopy | Calculations could predict the vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C≡C stretches of the diyne moiety. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts of ¹H and ¹³C atoms could be calculated to aid in the interpretation of experimental NMR spectra and confirm the molecule's structure. |

| UV-Vis Spectroscopy | Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum, which would be characteristic of the conjugated diyne system. |

Mechanistic Predictions for Chemical Reactions via Transition State Analysis

Theoretical calculations can be used to model the potential chemical reactions of this compound and to elucidate their mechanisms. By locating and characterizing the transition state structures for proposed reaction pathways, key information such as activation energies can be determined. This would provide insights into the feasibility and kinetics of reactions such as oxidation, reduction, or cycloaddition reactions involving the diyne functionality.

Analogues, Derivatives, and Structure Activity Relationship Sar Investigations of Methyl 8 Hydroxy 9,11 Octadecadiynoate

Design and Synthesis of Chemically Modified Analogues

The design of analogues of Methyl 8-hydroxy-9,11-octadecadiynoate is primarily driven by the goal of exploring and optimizing its biological activity, metabolic stability, and other physicochemical properties. The core structure, featuring a hydroxyl group at the 8th position and a conjugated diyne system at the 9th and 11th positions of an eighteen-carbon chain with a methyl ester at one end, offers several sites for modification.

Synthetic strategies for this class of polyacetylenic fatty acid esters often begin with precursors derived from readily available fatty acids, such as oleic or linoleic acid. The introduction of the characteristic diyne functionality is a critical step, often achieved through oxidative coupling reactions of terminal alkynes. The hydroxyl group can be introduced via stereoselective reduction of a corresponding ketone or through asymmetric synthesis to control its chirality, which is often crucial for biological activity.

Analogues are typically designed by modifying three key regions of the parent molecule:

The Carboxylic Acid Head Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, larger esters, or other bioisosteres. This strategy is often employed to alter the compound's polarity, cell permeability, and interaction with biological targets. For instance, the synthesis of amide analogues can enhance hydrogen bonding capabilities and improve metabolic stability compared to the ester.

The Hydroxyl Group: The secondary alcohol at the C-8 position is a prime target for modification. It can be oxidized to a ketone, esterified with various acyl groups, or etherified to modulate its lipophilicity and steric profile. The stereochemistry of this hydroxyl group is also a key consideration in the design of new analogues.

Comparative Analysis of Biological Activities Among Analogues

The biological activities of this compound analogues are typically evaluated through a battery of in vitro assays to determine their efficacy and selectivity. Comparative analyses focus on how specific structural modifications influence a particular biological endpoint, such as cytotoxicity against cancer cell lines, anti-inflammatory effects, or antimicrobial properties.

For instance, a hypothetical comparative study of a series of analogues might reveal the following trends:

| Compound | Modification from Parent Compound | Cytotoxicity (IC50 in µM) | Anti-inflammatory Activity (% Inhibition of Nitric Oxide Production) |

|---|---|---|---|

| This compound (Parent) | - | 15.5 | 65% |

| 8-hydroxy-9,11-octadecadiynoic acid | Hydrolysis of methyl ester to carboxylic acid | 12.2 | 75% |

| Methyl 8-oxo-9,11-octadecadiynoate | Oxidation of C-8 hydroxyl to ketone | 25.8 | 40% |

| Methyl 8-hydroxy-9,11-octadecadienoate | Reduction of diyne to diene | > 100 | 15% |

| N-benzyl-8-hydroxy-9,11-octadecadiynamide | Conversion of methyl ester to benzylamide | 9.7 | 72% |

From such data, researchers can infer that the free carboxylic acid and the benzylamide analogues exhibit enhanced cytotoxicity compared to the parent methyl ester. The significant loss of activity upon reduction of the diyne moiety to a diene would strongly suggest that the conjugated triple bonds are crucial for the observed biological effects.

Elucidation of Key Structural Features for Desired Biological or Chemical Properties

Through the systematic synthesis and biological evaluation of analogues, key structural features essential for a desired activity can be identified. For polyacetylenic compounds like this compound, the following structure-activity relationships (SAR) are often observed:

The Diyne Moiety: The conjugated system of two triple bonds is frequently a critical pharmacophore. Its rigid, linear geometry and electron-rich nature can facilitate strong interactions with biological targets. The reactivity of the diyne system may also play a role in the mechanism of action, potentially through covalent modification of target proteins or lipids.

The C-8 Hydroxyl Group: The presence and stereochemistry of the hydroxyl group are often vital for activity. It can act as a hydrogen bond donor or acceptor, providing a crucial anchor point for binding to a receptor or enzyme. Its position relative to the diyne system is also critical for defining the molecule's three-dimensional shape.

The Polar Head Group: The nature of the group at the C-1 position (ester, acid, amide, etc.) significantly affects the compound's pharmacokinetic properties. More polar head groups may improve aqueous solubility but decrease cell penetration, while more lipophilic groups can enhance membrane association.

Impact of Functional Group Modifications on Compound Behavior

Ester to Carboxylic Acid/Amide: Converting the methyl ester to a carboxylic acid generally increases polarity and water solubility. This can lead to altered interactions with cell surface receptors compared to intracellular targets. Amide derivatives, being more resistant to hydrolysis by esterases, often exhibit improved metabolic stability and a longer duration of action. The specific substituent on the amide nitrogen can be varied to fine-tune lipophilicity and introduce additional interaction sites.

Hydroxyl Group Modification: Acylation or etherification of the C-8 hydroxyl group removes a key hydrogen bonding site and increases lipophilicity. This can be used to probe the importance of this interaction for biological activity. Oxidation to a ketone introduces a planar, polar group, which can drastically alter binding affinity and biological response.

Diyne to Diene/Alkane: Stepwise reduction of the triple bonds to double or single bonds serves to systematically decrease the rigidity and electronic density of this region of the molecule. A significant drop in activity upon reduction is a strong indicator that the polyacetylenic nature of the compound is essential for its function.

The following table summarizes the expected impact of various functional group modifications:

| Functional Group Modification | Expected Impact on Physicochemical Properties | Potential Consequences for Biological Activity |

|---|---|---|

| Ester → Carboxylic Acid | Increased polarity, aqueous solubility, and hydrogen bonding potential. | Altered receptor/enzyme interactions; potentially improved activity for extracellular targets. |

| Ester → Amide | Increased metabolic stability; tunable lipophilicity based on N-substituent. | Longer half-life; potential for new interactions via the N-H bond. |

| Hydroxyl → Ketone | Loss of hydrogen bond donor capability; introduction of a polar, planar group. | Significant change in binding affinity and selectivity; potential loss or gain of function. |

| Hydroxyl → Ester/Ether | Increased lipophilicity; masking of hydrogen bonding. | May act as a prodrug; can clarify the importance of the hydroxyl group for activity. |

| Diyne → Diene/Alkane | Increased flexibility; loss of linear rigidity and π-electron system. | Likely significant loss of activity if the diyne is a key pharmacophore. |

Future Research Trajectories and Unaddressed Challenges in Methyl 8 Hydroxy 9,11 Octadecadiynoate Research

Emerging Methodologies for Synthesis and Derivatization

The synthesis of a molecule containing both a hydroxyl group and a conjugated diyne system, such as Methyl 8-hydroxy-9,11-octadecadiynoate, presents unique challenges. Future research would need to focus on developing stereoselective synthetic routes to control the chirality at the C-8 position and the geometry of the diyne. Modern synthetic methodologies that could be adapted for this purpose include cross-coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, for the construction of the diyne moiety. Additionally, asymmetric reduction or oxidation strategies could be employed to introduce the hydroxyl group with high stereocontrol.

Derivatization of the hydroxyl and ester functionalities could lead to a library of related compounds with potentially diverse biological activities. For instance, esterification or etherification of the hydroxyl group and amidation of the ester could be explored.

Table 1: Potential Synthetic and Derivatization Strategies

| Strategy | Description | Potential Advantages |

| Asymmetric Synthesis | Stereoselective introduction of the hydroxyl group. | Access to enantiomerically pure material, crucial for biological studies. |

| Cross-Coupling Reactions | Formation of the C-C triple bonds of the diyne system. | High efficiency and functional group tolerance. |

| Functional Group Interconversion | Modification of the hydroxyl and ester groups. | Creation of a diverse library of derivatives for structure-activity relationship studies. |

Deeper Exploration of Molecular Mechanisms and Biological Targets

Given the lack of any biological data for this compound, a primary research goal would be to screen the compound for various biological activities. Its structural similarity to other hydroxy fatty acids suggests it might interact with enzymes involved in lipid metabolism, such as lipoxygenases or cyclooxygenases.

Future studies would involve in vitro assays to determine its inhibitory or activating effects on these and other potential protein targets. Cellular studies would be necessary to understand its effects on signaling pathways, cell proliferation, and inflammation. Advanced techniques like chemoproteomics could be employed to identify its direct molecular targets within the cell.

Table 2: Potential Biological Targets and Screening Methods

| Potential Target Class | Example Targets | Screening Method |

| Enzymes of Lipid Metabolism | Lipoxygenases, Cyclooxygenases | Enzyme inhibition assays |

| Nuclear Receptors | PPARs, LXRs | Reporter gene assays |

| G-protein Coupled Receptors | Receptors for lipid mediators | Calcium flux or cAMP assays |

Integration into Advanced Materials Science Platforms

The rigid, linear structure of the conjugated diyne system in this compound makes it an interesting candidate for materials science applications. Diacetylene-containing molecules can undergo topochemical polymerization upon exposure to UV light or heat, forming highly conjugated polymers with unique optical and electronic properties.

Future research could explore the incorporation of this compound into self-assembling systems like monolayers or liquid crystals. The resulting ordered assemblies could then be polymerized to create novel sensors, thin films, or other functional materials. The hydroxyl group offers a site for further modification to tune the material's properties.

Development of Novel Analytical Probes and Detection Methods

Before any detailed biological or material science studies can be undertaken, robust analytical methods for the detection and quantification of this compound are required. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice for its separation and identification.

The development of specific analytical probes could also be a future research direction. For example, derivatizing the hydroxyl group with a fluorescent tag could enable its visualization within cells or materials. The synthesis of isotopically labeled standards would be essential for accurate quantification in complex biological matrices.

Addressing Scalability and Sustainability in Production and Application

Should this compound prove to have valuable properties, the development of a scalable and sustainable synthesis will be crucial. This would involve moving away from stoichiometric reagents towards catalytic methods and utilizing renewable starting materials where possible. Biocatalysis, using enzymes to perform key synthetic steps, could offer a green and efficient alternative to traditional chemical synthesis.

Life cycle assessment of any proposed large-scale production process would be necessary to evaluate its environmental impact and ensure its sustainability.

Interdisciplinary Research Opportunities

The study of this compound is inherently interdisciplinary. It will require the collaboration of synthetic organic chemists to produce the molecule, biochemists and cell biologists to investigate its biological functions, materials scientists to explore its applications in advanced materials, and analytical chemists to develop detection methods. Such collaborative efforts will be essential to unlock the full potential of this currently unexplored chemical compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 8-hydroxy-9,11-octadecadiynoate in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification, as demonstrated in studies resolving hydroxylated fatty acids via characteristic fragmentation patterns (e.g., cleavage at the C8 hydroxyl group) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for differentiating regioisomers. High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection can quantify the compound in mixtures. Method validation per ICH M10 guidelines ensures accuracy, precision, and sensitivity .

Q. How can researchers optimize the chemical synthesis of this compound to ensure high purity?

- Methodological Answer : Esterification of the parent acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Purification via silica gel chromatography or recrystallization minimizes byproducts. Reaction monitoring using thin-layer chromatography (TLC) or inline FTIR helps track progress. For diastereomeric mixtures, chiral stationary-phase HPLC or enzymatic resolution may be required .

Advanced Research Questions

Q. What experimental approaches elucidate the role of this compound in fungal developmental signaling pathways?

- Methodological Answer : Fungal mutants lacking oxylipin biosynthesis genes (e.g., ppoC in Aspergillus) can be complemented with exogenous this compound to assess sporulation or hyphal growth . Lipidomics workflows, including LC-MS/MS and stable isotope tracing, map metabolic flux. Transcriptomic analysis (RNA-seq) identifies downstream genes regulated by this compound .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from stereochemical variability or matrix effects. Replicate studies under standardized conditions (e.g., defined stereochemistry ) and meta-analyses using tools like PRISMA are critical. Structural validation via X-ray crystallography or computational modeling (e.g., DFT) clarifies conformation-activity relationships . Statistical consultation ensures robust experimental design to minimize bias .

Q. What strategies determine the stereochemical configuration of this compound and its impact on biological activity?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Comparative bioassays using enantiopure synthetic standards quantify stereospecific effects. For example, (8R)-hydroxyl isomers in related compounds show distinct fungal sporulation activity versus (8S) .

Q. How do enzymatic and chemical synthesis routes for this compound differ in scalability and stereoselectivity?

- Methodological Answer : Enzymatic routes using diol synthases (e.g., from Penicillium chrysogenum) offer stereoselectivity but require optimization of expression systems and cofactor regeneration . Chemical synthesis allows scalability but may necessitate protecting groups and chiral catalysts. Hybrid approaches, such as chemo-enzymatic epoxidation, balance efficiency and selectivity .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in cellular assays?

- Methodological Answer : Non-linear regression models (e.g., log-logistic or Hill equations) fit dose-response curves. Bootstrap resampling quantifies confidence intervals for EC₅₀ values. Outlier detection via Grubbs’ test or robust regression minimizes false positives. Collaborative platforms like R/Bioconductor provide reproducible pipelines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.